N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-12(17)15-9-5-6-10-11(7-9)19-8-14(2,3)13(18)16-10/h5-7H,4,8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFUOUOHBHJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Benzoxazepine Core Formation
The benzoxazepine scaffold is central to the target compound. Two primary approaches dominate its synthesis: cyclization of ortho-aminophenol derivatives and domino reactions using imines and allenoates .
Cyclization of Ortho-Aminophenol Derivatives
The most widely used method involves cyclizing ortho-aminophenol precursors with carbonyl compounds. For N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide, the reaction proceeds via:
- Condensation : Ortho-aminophenol reacts with 3,3-dimethyl-4-ketopentanoic acid under acidic conditions (e.g., HCl or H₂SO₄) to form an intermediate Schiff base.
- Cyclization : Intramolecular nucleophilic attack by the phenol oxygen on the electrophilic carbonyl carbon generates the seven-membered oxazepine ring.
Key Reaction Conditions :
- Solvent : Ethanol or toluene
- Temperature : 80–100°C under reflux
- Catalyst : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency.
Table 1: Cyclization Optimization Parameters
| Precursor | Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ortho-aminophenol + ketone | HCl | Ethanol | 12 | 58 |
| Ortho-aminophenol + ketone | p-TsOH | Toluene | 8 | 72 |
Domino Aza-Michael–Hemiketalization (aza-MBH) Reaction
A one-step alternative employs the PPh₃-catalyzed reaction between salicyl N-tosylimines and γ-substituted allenoates. While this method efficiently constructs the benzoxazepine core, adapting it for the target compound requires:
- Substituent Compatibility : Modifying allenoates to introduce the 3,3-dimethyl-4-oxo group.
- Post-Functionalization : Subsequent amidation to attach the propanamide moiety.
Advantages :
Analytical Characterization and Quality Control
Structural Confirmation
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the oxazepine ring protons (δ 3.8–4.2 ppm) and propanamide methyl groups (δ 1.1–1.3 ppm).
- ¹³C NMR : Carbonyl resonances at δ 170–175 ppm confirm the amide and ketone functionalities.
- HPLC Purity : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
- Cyclization Step : Tubular reactor with immobilized p-TsOH catalyst (residence time: 30 minutes).
- Amidation Step : Microreactor setup for precise stoichiometric control of propanoyl chloride.
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 50 | 200 |
| Purity (%) | 95 | 98 |
| Waste Generated | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazepine ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound differ primarily in substituents at the 5-position of the benzoxazepin ring and the nature of the acyl/amide group. Key examples include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to compound, assuming absence of 5-ethyl group.
Key Structural and Functional Differences:
5-Position Substituents :
- The target compound likely lacks the 5-ethyl group present in analogs from –3. This substitution reduces steric bulk and molecular weight compared to ethyl-bearing derivatives .
Acyl/Amide Modifications: Propanamide vs. Sulfonamide Derivative: The sulfonamide group in adds a sulfonyl moiety and trifluoroethyl chain, significantly raising molecular weight (484.53 g/mol) and introducing electronegative fluorine atoms, which may improve metabolic stability .
Bioactivity Implications: While notes propanamide derivatives (e.g., 2-amino-3-phenylpropanamide) in bioherbicidal contexts, the benzoxazepin-linked propanamide’s activity remains unexplored in the provided data. Sulfonamide derivatives () are often utilized in drug design for their binding affinity to sulfhydryl groups in proteins .
Table 2: Functional Group Impact on Properties
Research Findings and Gaps
- Structural Characterization: SHELX software () is widely used for crystallographic refinement of small molecules, suggesting that analogs like those in –5 may have resolved crystal structures, though none are explicitly provided .
- Synthetic Accessibility : The propanamide derivative () is commercially available (USD $8–$11/g), indicating established synthesis protocols, whereas sulfonamide derivatives () may require specialized sulfonation steps .
- Bioactivity Data: No direct bioactivity data for the target compound is available in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
